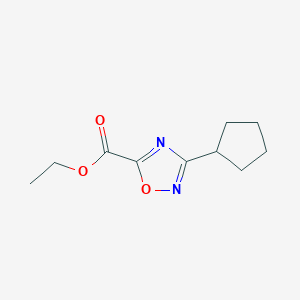
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the formula C10H14N2O3 . It is a product manufactured by KISHIDA CHEMICAL CO., LTD .
Synthesis Analysis
1,2,4-oxadiazoles, including this compound, have been synthesized by several research groups as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds, such as oxadiazoles, has gained momentum due to their versatility in drug discovery .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including this compound, is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . These structures possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .科学的研究の応用
Synthesis of Oxadiazole Derivatives
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate serves as a versatile building block in the synthesis of oxadiazole derivatives, which are of significant interest due to their potential biological activities. For instance, Wet-osot et al. (2017) demonstrated a one-pot sequential N-acylation/dehydrative cyclization process for preparing 5-substituted-2-ethoxy-1,3,4-oxadiazoles, highlighting the compound's utility in creating structurally diverse oxadiazoles (Wet-osot, Phakhodee, & Pattarawarapan, 2017).
Role in Medicinal Chemistry
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a derivative of the compound , has been used as a key intermediate in medicinal chemistry. Jakopin (2018) outlined a route for preparing derivatives with potential as bifunctional building blocks for biologically relevant molecules, demonstrating the compound's importance in drug development processes (Jakopin, 2018).
Antimicrobial Activity
Research by Jafari et al. (2017) explored the synthesis of 1,3,4-oxadiazole derivatives for their antimicrobial evaluation, indicating that certain derivatives exhibit significant antibacterial and antifungal activities. This work underscores the compound's relevance in the development of new antimicrobial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Hybrid Molecule Synthesis
The compound has also been employed in the synthesis of hybrid molecules containing different acid moieties, demonstrating potential biological activities. Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing 1,3-oxazol(idin)e and other heterocyclic nuclei, indicating its utility in creating novel bioactive compounds (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Biological Activity Assessment
Further, derivatives of this compound have been assessed for their biological activities, including anti-inflammatory, antidiabetic, and antioxidant properties. For example, Nazir et al. (2018) explored the antidiabetic potential of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, showing significant enzyme inhibition and presenting the compound as a precursor for antidiabetic drug development (Nazir et al., 2018).
Safety and Hazards
特性
IUPAC Name |
ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-14-10(13)9-11-8(12-15-9)7-5-3-4-6-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDLZDRONCBUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655335.png)
![2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2655337.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one](/img/structure/B2655339.png)
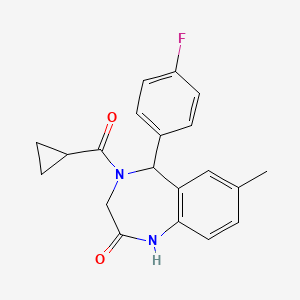
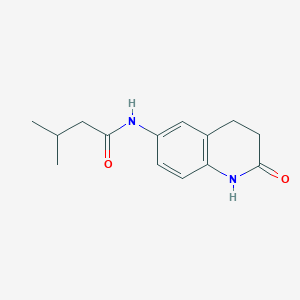


![2-Chloro-N-[[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methyl]acetamide](/img/structure/B2655348.png)
![1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2655350.png)
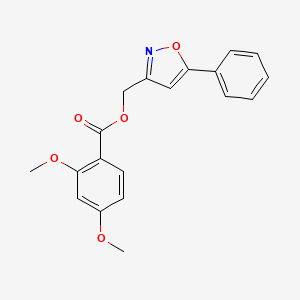
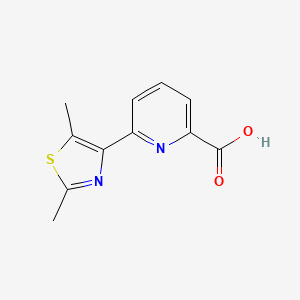
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2655353.png)
![(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate](/img/structure/B2655355.png)
![3-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2655358.png)